molecular formula C21H18N6O4S2 B2794392 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide CAS No. 872597-41-6

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide

Cat. No.: B2794392
CAS No.: 872597-41-6
M. Wt: 482.53
InChI Key: GKAIHKWKLPPDOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H18N6O4S2 and its molecular weight is 482.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, contributes to its high inhibitory activity .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, the inhibition of this pathway can lead to a reduction in these symptoms.

Pharmacokinetics

The compound’s high inhibitory activity against cox-1 and cox-2 suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response.

Biological Activity

N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a benzothiazole moiety and a pyrimidine ring, which are known for their diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C22H20N6O5S2
Molecular Weight 512.6 g/mol
IUPAC Name N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide
InChI Key BHNPERQYPCIAMG-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Derivative : This is achieved through a condensation reaction between 2-aminobenzenethiol and an appropriate aldehyde.
  • Pyrimidine Ring Formation : The benzothiazole derivative is reacted with β-keto esters and urea under acidic conditions to form the pyrimidine ring.
  • Coupling Reaction : The final step involves coupling the pyrimidine derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives similar to N-(4-amino-2... have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that certain thiazole derivatives showed minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to inhibit key enzymes involved in cancer cell proliferation. In vitro studies have shown that compounds with similar frameworks can induce apoptosis in cancer cells by targeting specific signaling pathways .

Acetylcholinesterase Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds containing benzothiazole moieties have been reported to exhibit potent AChE inhibitory activity, which could lead to therapeutic applications in treating cognitive decline associated with Alzheimer's disease .

The proposed mechanism of action for N-(4-amino... involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions in pathogens and cancer cells, disrupting their metabolic processes.
  • Apoptosis Induction : By interfering with signaling pathways, the compound can promote programmed cell death in cancerous cells.
  • Neuroprotective Effects : Its ability to inhibit AChE can lead to increased acetylcholine levels in the brain, potentially improving cognitive functions .

Study on Antimicrobial Activity

A study conducted on various thiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The derivatives exhibited significant antibacterial activity with IC50 values ranging from 10 to 50 µM, indicating their potential as lead compounds for antibiotic development .

Study on Anticancer Activity

In vitro assays on cancer cell lines showed that compounds related to N-(4-amino...) could reduce cell viability significantly at concentrations as low as 20 µM. These findings suggest that further development could lead to novel anticancer therapies targeting specific cancer types .

Properties

CAS No.

872597-41-6

Molecular Formula

C21H18N6O4S2

Molecular Weight

482.53

IUPAC Name

N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C21H18N6O4S2/c1-31-12-8-6-11(7-9-12)18(29)25-16-17(22)26-20(27-19(16)30)32-10-15(28)24-21-23-13-4-2-3-5-14(13)33-21/h2-9H,10H2,1H3,(H,25,29)(H,23,24,28)(H3,22,26,27,30)

InChI Key

GKAIHKWKLPPDOS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.